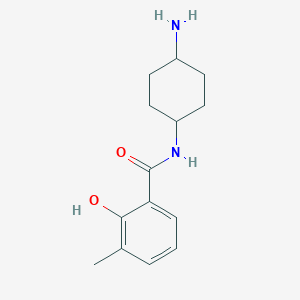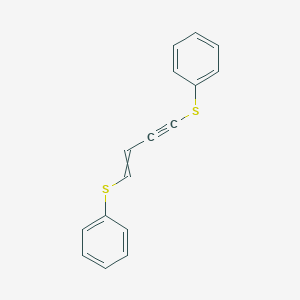![molecular formula C24H45O4- B12524614 6-[(2-Heptylundecyl)oxy]-6-oxohexanoate CAS No. 653593-25-0](/img/structure/B12524614.png)
6-[(2-Heptylundecyl)oxy]-6-oxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(2-Heptylundecyl)oxy]-6-oxohexanoate is an organic compound with the molecular formula C24H46O4. It is characterized by the presence of a heptylundecyl group attached to an oxohexanoate backbone. This compound is notable for its unique structural features, which include a long alkyl chain and an ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Heptylundecyl)oxy]-6-oxohexanoate typically involves the esterification of 6-oxohexanoic acid with 2-heptylundecanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(2-Heptylundecyl)oxy]-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base catalyst.
Major Products Formed
Oxidation: The major product is 6-oxohexanoic acid.
Reduction: The major product is 6-hydroxyhexanoate.
Substitution: The products depend on the nucleophile used, resulting in various substituted esters.
Applications De Recherche Scientifique
6-[(2-Heptylundecyl)oxy]-6-oxohexanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug delivery agent.
Industry: It is utilized in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 6-[(2-Heptylundecyl)oxy]-6-oxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The long alkyl chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The ester functional group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Oxohexanoic acid: A structurally related compound with a shorter alkyl chain.
6-Hydroxyhexanoate: A reduction product of 6-[(2-Heptylundecyl)oxy]-6-oxohexanoate.
Hexanoic acid derivatives: Compounds with similar backbone structures but different substituents.
Uniqueness
This compound is unique due to its long heptylundecyl chain, which imparts distinct physicochemical properties. This structural feature enhances its solubility in nonpolar solvents and its ability to interact with hydrophobic environments, making it valuable in various applications.
Propriétés
Numéro CAS |
653593-25-0 |
|---|---|
Formule moléculaire |
C24H45O4- |
Poids moléculaire |
397.6 g/mol |
Nom IUPAC |
6-(2-heptylundecoxy)-6-oxohexanoate |
InChI |
InChI=1S/C24H46O4/c1-3-5-7-9-10-12-14-18-22(17-13-11-8-6-4-2)21-28-24(27)20-16-15-19-23(25)26/h22H,3-21H2,1-2H3,(H,25,26)/p-1 |
Clé InChI |
QFQVFSLIWFWHSC-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCC(CCCCCCC)COC(=O)CCCCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenyl-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12524537.png)
![2-[(2-(Prop-2-yl)phenoxy)]pyridine](/img/structure/B12524549.png)
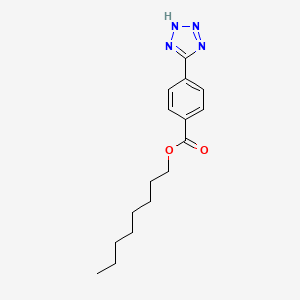
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxybut-2-enedioic acid](/img/structure/B12524553.png)
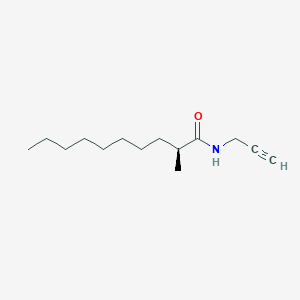


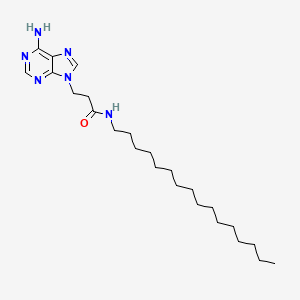

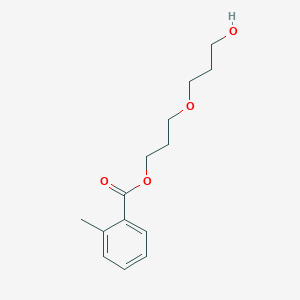
![5-[(5-Chloro-2,3-dihydro-1H-inden-1-ylidene)methyl]-1H-imidazole](/img/structure/B12524588.png)

